Isotheaflavin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

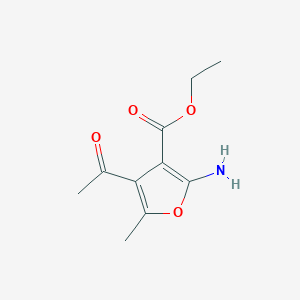

L’isotheaflavin est un composé polyphénolique présent dans le thé noir. Il s’agit d’une des théaflavines, qui sont formées lors de l’oxydation enzymatique des catéchines dans les feuilles de thé. Les théaflavines, y compris l’this compound, sont reconnues pour leurs propriétés antioxydantes et contribuent à la couleur et à la saveur du thé noir .

Applications De Recherche Scientifique

Isotheaflavin has several scientific research applications, including:

Mécanisme D'action

Le mécanisme d’action de l’isotheaflavin implique ses propriétés antioxydantes. Il agit en piégeant les radicaux libres et en réduisant le stress oxydatif dans les cellules . Les cibles moléculaires et les voies impliquées comprennent l’inhibition des espèces réactives de l’oxygène (ROS) et la modulation des voies de signalisation liées à l’inflammation et à la survie cellulaire .

Analyse Biochimique

Biochemical Properties

Isotheaflavin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of coronavirus hemagglutinin-esterase, showing better binding energy compared to other compounds . This interaction is crucial as it can potentially inhibit the virus’s ability to bind to host cells, thereby preventing infection. Additionally, this compound exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation, thereby reducing inflammatory responses in cells . Furthermore, this compound enhances cellular metabolism by promoting the activity of enzymes involved in energy production and detoxification processes .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, this compound inhibits the activity of hemagglutinin-esterase by binding to its active site, thereby preventing the virus from attaching to host cells . Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, inflammation, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that this compound maintains its antioxidant and anti-inflammatory properties over time, but its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have also demonstrated that this compound can have long-term effects on cellular function, including sustained inhibition of cancer cell growth and prolonged reduction of inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as antioxidant activity and reduction of inflammation . At high doses, it can cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects of this compound plateau at a certain dosage, and any further increase in dosage does not result in additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of flavonoids and other polyphenolic compounds . This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites involved in energy production, detoxification, and biosynthesis . Additionally, this compound can influence the expression of genes encoding metabolic enzymes, thereby altering the overall metabolic profile of cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments or organelles, depending on its interactions with targeting signals and post-translational modifications . This localization is crucial for its activity, as it allows this compound to exert its effects in specific cellular contexts .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . It can also accumulate in the mitochondria, where it enhances the activity of enzymes involved in energy production and detoxification . The precise localization of this compound within cells is critical for its ability to exert its biochemical and cellular effects.

Méthodes De Préparation

L’isotheaflavin peut être synthétisé par oxydation enzymatique des catéchines, en particulier l’épicatéchine et le gallate de gallocatechine. Ce processus implique l’utilisation d’enzymes polyphénol oxydase et peroxydase, qui catalysent l’oxydation et la dimérisation subséquente des catéchines . Les méthodes de production industrielles des théaflavines, y compris l’this compound, impliquent souvent l’extraction des polyphénols du thé vert, suivie d’une oxydation enzymatique à l’aide de systèmes de polyphénol oxydase immobilisés .

Analyse Des Réactions Chimiques

L’isotheaflavin subit plusieurs types de réactions chimiques, notamment :

Oxydation : La réaction principale dans la formation de l’this compound est l’oxydation enzymatique des catéchines.

Polymérisation : Après l’oxydation, les catéchines dimérisent pour former des théaflavines, y compris l’this compound.

Substitution : L’this compound peut subir des réactions de substitution, en particulier impliquant les groupes hydroxyle sur sa structure.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent la polyphénol oxydase, la peroxydase et des conditions contrôlées de pH et de température pour optimiser l’activité enzymatique . Les principaux produits formés à partir de ces réactions sont les théaflavines et les théarubigines, qui sont les principaux pigments du thé noir .

Applications de la recherche scientifique

L’this compound a plusieurs applications de recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

L’isotheaflavin est similaire aux autres théaflavines, telles que la théaflavin, le gallate de théaflavin-3 et le gallate de théaflavin-3’. Ces composés partagent une structure de base commune de benzotropolone mais diffèrent par le nombre et la position des groupes gallate . L’this compound est unique en raison de son orientation structurale spécifique et de ses propriétés antioxydantes et cytotoxiques distinctes .

Des composés similaires comprennent :

- Théaflavin

- Gallate de théaflavin-3

- Gallate de théaflavin-3’

- Digallate de théaflavin-3,3’

- Néotéaflavin

- Théaflavate

- Acides théaflaviques

L’this compound se démarque par sa voie de formation spécifique et ses activités biologiques uniques .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Isotheaflavin involves the condensation of two molecules of catechin. This reaction is catalyzed by a polyphenol oxidase enzyme. The resulting product is then oxidized to form Isotheaflavin.", "Starting Materials": [ "Catechin", "Polyphenol oxidase enzyme" ], "Reaction": [ "Step 1: Condensation of two molecules of catechin catalyzed by polyphenol oxidase enzyme", "Step 2: Oxidation of resulting product to form Isotheaflavin" ] } | |

Numéro CAS |

31701-93-6 |

Formule moléculaire |

C29H24O12 |

Poids moléculaire |

564.5 g/mol |

Nom IUPAC |

3,4,5-trihydroxy-8-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-6-one |

InChI |

InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22+,28+,29+/m0/s1 |

Clé InChI |

IPMYMEWFZKHGAX-XDPYCTQPSA-N |

SMILES isomérique |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O |

SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O |

SMILES canonique |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O |

Origine du produit |

United States |

Q1: What is isotheaflavin and how is it formed?

A1: this compound is a polyphenolic pigment found in black tea. It is an isomer of theaflavin, another major black tea pigment. this compound is formed during the enzymatic oxidation and dimerization of flavan-3-ols, specifically (-)-epicatechin and (-)-epigallocatechin, during the tea fermentation process [, , ].

Q2: Has this compound shown any promising biological activities?

A3: While research on this compound is still in its early stages, some studies indicate potential biological activity. For instance, this compound-3′-O-gallate, a gallated derivative of this compound, has demonstrated notable binding affinity to the main protease (3CLpro) of SARS-CoV-2 in silico, suggesting its potential as an antiviral agent []. Further research is needed to confirm these findings and explore its effectiveness in vivo.

Q3: How does the structure of this compound compare to other theaflavins, and how does this affect their formation?

A4: Theaflavins, including this compound, differ in the position and number of galloyl groups attached to their core structure. These structural variations significantly impact their formation during tea fermentation. For example, the presence of a galloyl group at the 3-position of the flavan-3-ol precursor is crucial for theaflavin formation. Moreover, the configuration of the flavan-3-ol precursor at the 2,3-position (cis vs. trans) influences the yield of different theaflavin isomers [].

Q4: Are there any studies on the cytotoxic activity of this compound or its derivatives?

A5: While information specifically on this compound is limited, research on theaflavin digallates, closely related compounds, suggests potential cytotoxic activity against cancer cells. One study investigated the effects of theaflavin digallates extracted from black tea on Chinese Hamster Ovary cells (CHOK1) and Rat Glioma cells (C-6), revealing cytotoxic effects in both cell lines [, ]. This finding highlights the need for further investigation into the potential anticancer properties of this compound and its derivatives.

Q5: What methods are used to analyze and characterize this compound?

A6: this compound can be isolated from black tea using solvent extraction followed by various chromatographic techniques, including Sephadex LH-20 chromatography []. Its structural characterization involves spectroscopic methods like 1D and 2D NMR spectroscopy, which help elucidate the compound's structure and confirm its identity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl {[(aminocarbonyl)amino]methylene}malonate](/img/structure/B1622378.png)